

## reactivity comparison of N-substituted vs Nunsubstituted aziridines

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A Comprehensive Guide to the Reactivity of N-Substituted vs. N-Unsubstituted Aziridines for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the reactivity of N-substituted and N-unsubstituted aziridines, focusing on their ring-opening reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate aziridine scaffold for their synthetic and drug development needs.

### Introduction

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to the ring strain that drives their reactivity.[1] The substituent on the nitrogen atom plays a crucial role in modulating the reactivity of the aziridine ring. N-unsubstituted (N-H) aziridines and N-substituted aziridines, particularly those with electron-withdrawing groups (e.g., N-tosyl, N-acyl) or electron-donating groups (e.g., N-alkyl), exhibit distinct reactivity profiles in ring-opening reactions. This guide explores these differences through a comparative analysis of their behavior under various reaction conditions.

## **Reactivity Comparison**

The reactivity of aziridines is largely dictated by the electronic nature of the nitrogen substituent. N-substituents significantly influence the susceptibility of the aziridine ring to nucleophilic attack and the regioselectivity of the ring-opening process.



### **N-Substituted Aziridines (Activated)**

Aziridines bearing electron-withdrawing groups (EWGs) on the nitrogen atom, such as tosyl (Ts), nosyl (Ns), acyl, or carbamoyl groups, are considered "activated." These groups enhance the electrophilicity of the ring carbons by withdrawing electron density, making them more susceptible to nucleophilic attack. Consequently, N-acyl aziridines undergo ring-opening reactions more readily than their N-alkyl or N-H counterparts.[2]

Under acidic conditions or in the presence of a Lewis acid, the nitrogen atom of an N-substituted aziridine is protonated or coordinated, further activating the ring for nucleophilic attack.[3][4] The ring-opening of these activated aziridines typically proceeds via an SN2-type mechanism, leading to inversion of stereochemistry at the site of attack.[4]

## N-Unsubstituted (N-H) and N-Alkyl Aziridines (Non-activated)

N-H and N-alkyl aziridines are considered "non-activated" as the electron-donating nature of the alkyl group or the presence of a proton does not inherently increase the electrophilicity of the ring carbons. As a result, these aziridines are generally less reactive towards nucleophiles compared to their N-acyl counterparts and often require harsher reaction conditions or activation by strong acids to facilitate ring-opening. The ring-opening of non-activated aziridines can proceed through a mechanism with significant SN1 character, particularly when a stable carbocation can be formed at one of the ring carbons.[5]

### **Quantitative Data Presentation**

The following tables summarize experimental data from various studies, comparing the reactivity of N-substituted and N-unsubstituted aziridines in ring-opening reactions.

### **Table 1: Nucleophilic Ring-Opening with Thiophenol**



Aziridine Substrate	N- Substitue nt	Condition s	Time (h)	Yield (%)	Regiosele ctivity (C2:C3)	Referenc e
2- Phenylaziri dine	Н	Thiophenol , CH2Cl2, rt	24	-	-	[6]
2- Phenylaziri dine	Tosyl	Thiophenol , CH2Cl2, rt	1	95	>99:1	[6]

Note: A direct yield for the N-H aziridine was not provided in the reference, but the much shorter reaction time for the N-tosyl derivative indicates significantly higher reactivity.

### Table 2: Acid-Catalyzed Ring-Opening with Acetic Anhydride

| Aziridine Substrate | N-Substituent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | 2-Phenylaziridine | Tosyl | TBD (5) | 80 | 4 | 94 | [7] |

Note: Comparative data for N-H aziridines under these specific conditions was not available in the searched literature, but N-acyl aziridines are known to require activation for such reactions.

Table 3: Lewis Acid-Catalyzed Ring-Opening of 2-

Phenylaziridine with Alcohols

N- Substituent	Lewis Acid	Alcohol	Time (h)	Yield (%)	Reference
Tosyl	Cu(OTf)2	Methanol	0.5	92	[4]
Tosyl	Cu(OTf)2	Ethanol	0.5	90	[4]

Note: N-H aziridines are generally unreactive under these mild Lewis acidic conditions.

## **Experimental Protocols**



## General Procedure for Nucleophilic Ring-Opening of N-Tosyl-2-phenylaziridine with Thiophenol[6]

To a solution of N-tosyl-2-phenylaziridine (1.0 mmol) in dichloromethane (10 mL) at room temperature is added thiophenol (1.2 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired ring-opened product.

# General Procedure for TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acetic Anhydride[7]

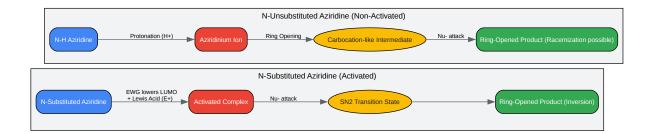
To a solution of the N-tosylaziridine (1.0 mmol) in DMF (1 mL) is added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol) and acetic anhydride (1.25 mmol) at room temperature. The reaction mixture is then heated to 80 °C and stirred for 4 hours. After completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.[7]

## General Procedure for Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Alcohols[4]

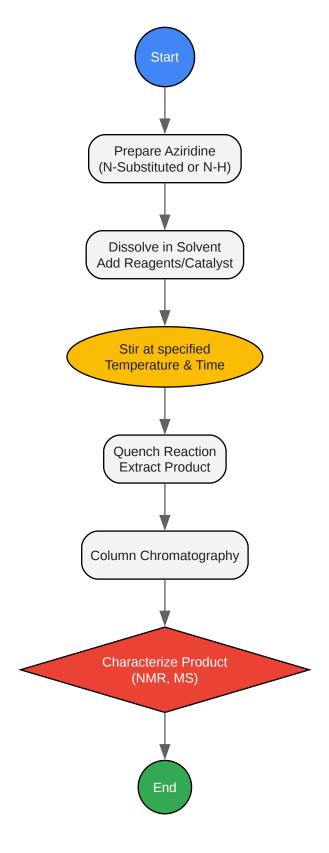
To a solution of N-tosyl-2-phenylaziridine (0.091 mmol) in the respective alcohol (1.0 mL) is added anhydrous Cu(OTf)2 (1.0 equiv). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated, and the residue is purified by column chromatography to yield the corresponding amino ether.[4]

# Mandatory Visualization Signaling Pathways and Experimental Workflows









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